molecular formula C20H23NOS B2986846 o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1795450-57-5

o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2986846
CAS No.: 1795450-57-5
M. Wt: 325.47
InChI Key: BTWCREKBWUAJEK-UHFFFAOYSA-N
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Description

o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a seven-membered 1,4-thiazepan ring substituted with two o-tolyl (ortho-methylphenyl) groups. The thiazepan ring, a sulfur- and nitrogen-containing heterocycle, confers unique conformational flexibility and electronic properties. This compound is structurally related to derivatives explored in medicinal chemistry and materials science, particularly for applications requiring tunable electronic or steric profiles.

Properties

IUPAC Name

(2-methylphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-7-3-5-9-17(15)19-11-12-21(13-14-23-19)20(22)18-10-6-4-8-16(18)2/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCREKBWUAJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Isoquinoline moiety : A bicyclic structure combining a benzene ring and a pyridine ring.
  • Thiazepane ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.
  • Methanone group : A carbonyl functional group attached to the isoquinoline nitrogen.

The molecular formula for this compound is C₁₅H₁₅N₂OS, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur. The specific arrangement of these atoms contributes to its potential biological activity and reactivity in various chemical processes .

Biological Activity Overview

Research into the biological activity of this compound suggests several pharmacological properties:

  • Antibacterial Activity : Preliminary studies indicate that this compound may exhibit antibacterial properties. Isoquinoline derivatives are often associated with diverse biological activities, including antimicrobial effects .
  • Anticancer Potential : The compound has been investigated for its potential anticancer effects. For instance, certain derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Mechanism of Action : The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets, potentially influencing pathways related to cell growth and survival .

Synthesis Methods

The synthesis of this compound typically involves several synthetic routes:

  • Formation of the Thiazepane Ring : Achieved through the reaction of a suitable amine with a thiol or thioester under acidic or basic conditions.
  • Introduction of the o-Tolyl Group : This can be accomplished through Friedel-Crafts alkylation or acylation reactions using o-tolyl halides .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanoneIsoquinoline + ThiazepaneAntibacterial
(3,5-dimethyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanonePyrazole + ThiazepaneAnticancer
Morpholino(7-(o-tolyl)-1,4-thiazepan-4-yl)methanoneMorpholine + ThiazepaneAntimicrobial

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Studies : Research has shown that isoquinoline derivatives can inhibit bacterial growth effectively. For instance, studies demonstrated that specific derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A study on similar thiazepane derivatives indicated their potential to induce apoptosis in cancer cells through the MAPK signaling pathway. These findings suggest that modifications in the thiazepane structure could enhance anticancer properties .
  • Toxicology Assessments : Toxicological evaluations have indicated that some derivatives possess low acute toxicity levels in animal models, making them promising candidates for further pharmacological development .

Comparison with Similar Compounds

The following analysis focuses on structurally related 1,4-thiazepan derivatives and other methanone-containing analogs.

Structural Analogs of 1,4-Thiazepan Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents on Thiazepan Molecular Formula Molecular Weight Key Features Reference
o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone (Target) Two o-tolyl groups (one on methanone, one on thiazepan) C₂₀H₂₁NOS 323.45 (calculated) High lipophilicity due to methyl groups; potential steric hindrance N/A
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(o-tolyl)methanone Sulfone group (1,1-dioxido), phenyl substituent C₁₉H₂₁NO₃S 343.4 Increased polarity from sulfone; altered electronic transitions
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone 4-Methylthiazol-5-yl substituent C₁₆H₁₈N₂O₃S₂ 350.5 Thiazole introduces hydrogen-bonding potential; reduced lipophilicity
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone 2-Fluorophenyl and 2-methylthiazolyl groups C₁₈H₁₈FN₂OS 335.41 (calculated) Electron-withdrawing fluorine may enhance metabolic stability

Key Findings from Comparative Analysis

Electronic Effects: The sulfone-containing analog (C₁₉H₂₁NO₃S) exhibits higher polarity due to the electron-withdrawing sulfone group, which may shift absorption/emission spectra in photophysical studies compared to the non-sulfonated target compound .

Steric and Conformational Properties :

  • The o-tolyl groups in the target compound introduce steric hindrance, which could restrict rotational freedom or binding to biological targets. Similar effects are observed in palladium complexes with o-toluoyl-substituted ligands, where substituents influence bond lengths and coordination geometry .

Aggregation and Photophysics :

  • While direct data for the target compound are lacking, related platinum complexes with o-tolyl-substituted ligands show aggregation at low concentrations (5–10 µM), forming dimers with metal-metal-to-ligand charge transfer (MMLCT) emissions. This suggests that bulky substituents like o-tolyl may promote intermolecular interactions in crystalline states .

Synthetic Pathways: Methanone synthesis strategies often involve acylations (e.g., using o-tolyl chloride with pyrrole derivatives, as in BODIPY synthesis ). For thiazepan derivatives, modifications to the heterocyclic core (e.g., sulfonation or fluorination) require tailored reagents and catalysts.

Q & A

What are the standard synthetic routes for o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, and how can reaction conditions be optimized?

Basic Synthesis : A common approach involves multi-step nucleophilic substitution and cyclization. For example, analogous 1,4-thiazepane derivatives are synthesized via refluxing intermediates (e.g., acylated amines) in polar aprotic solvents like acetonitrile with bases such as K₂CO₃, followed by recrystallization . Optimization includes controlling stoichiometry, temperature (reflux vs. room temperature), and solvent polarity to enhance yield and purity.

Advanced Design : For chiral or sterically hindered variants, asymmetric catalysis or ligand-assisted metal complexes (e.g., Pd-mediated reactions) may be employed. Evidence from palladium complexes shows that electron-withdrawing substituents on ligands influence bond lengths and reactivity, suggesting tailored ligand design for stereochemical control .

How is the structural integrity of this compound confirmed experimentally?

Basic Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are primary tools. For instance, carbonyl stretches in IR (~1630–1700 cm⁻¹) and aromatic proton signals in NMR (δ 7.1–7.3 ppm) confirm methanone and o-tolyl groups .

Advanced Analysis : Single-crystal X-ray diffraction provides precise bond-length data and spatial arrangements. A palladium complex with a similar o-toluoyl ligand revealed a distorted square-planar geometry, highlighting the importance of crystallography in validating steric effects .

What role do the o-tolyl substituents play in the compound’s reactivity and stability?

Basic Reactivity : The o-tolyl group induces steric hindrance, slowing undesired side reactions (e.g., dimerization). Its electron-donating methyl group stabilizes intermediates via hyperconjugation, as seen in analogous pyrrole acylation reactions .

Advanced Mechanistic Insight : Substituent positioning affects regioselectivity in cycloadditions. For example, Diels-Alder trapping of photogenerated o-quinone methides demonstrates how electron-rich aryl groups direct dienophile attack .

Are there documented biological activities or pharmacological targets for this compound?

Basic Screening : While direct data is limited, structurally related 1,4-thiazepane and methanone derivatives show activity as orexin receptor antagonists or enzyme inhibitors. For instance, diazepan-1-yl methanones are key motifs in neuroactive compounds .

Advanced Target Exploration : Computational docking studies (using analogs) could predict binding affinity to G-protein-coupled receptors (GPCRs) or ion channels. Experimental validation via radioligand displacement assays is recommended .

How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Basic Troubleshooting : Verify solvent purity, calibration, and sample concentration. Compare experimental NMR shifts with literature values for analogous compounds (e.g., δ 202–203 ppm for methanone carbons in spiro derivatives) .

Advanced Resolution : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, in a palladium complex, distinct Pd–N bond lengths resolved conflicting assignments for ligand environments .

What catalytic systems are compatible with this compound’s functional groups?

Basic Catalysis : Pd(PPh₃)₄ and EtMgBr are effective for cross-coupling or acylation reactions, as shown in BODIPY dye synthesis . Avoid strong acids/bases to prevent thiazepane ring degradation.

Advanced Systems : Chiral phosphine ligands (e.g., TFP or Josiphos) enable enantioselective modifications. Palladium complexes with mixed ligands (e.g., pyrazole-methanone) demonstrate tunable catalytic activity via ligand electronic modulation .

How does the compound behave under photolytic or thermal stress?

Basic Stability : The thiazepane ring is susceptible to ring-opening under prolonged heating (>100°C) or UV exposure. Stabilize with inert atmospheres or radical scavengers, as demonstrated in photodehydration studies .

Advanced Degradation Studies : Use HPLC-MS to track decomposition products. For example, o-quinone methide intermediates from photolysis can be trapped with ethyl vinyl ether for mechanistic analysis .

What strategies improve yield in large-scale synthesis?

Basic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time. Purification via column chromatography over recrystallization enhances scalability .

Advanced Process Chemistry : Continuous-flow systems minimize side reactions. Aza-silica compounds synthesized under flow conditions achieved 64% yield via controlled residence time and temperature .

How can structure-activity relationships (SAR) guide derivative design?

Basic SAR : Modify the thiazepane ring size (e.g., 1,4-diazepane vs. 1,4-thiazepane) or aryl substituents (electron-withdrawing vs. donating groups) to alter bioactivity. For example, chloro-substituted benzoxazoles enhance receptor binding .

Advanced Computational SAR : Density functional theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model ligand-receptor interactions for rational design .

What analytical methods quantify trace impurities in the compound?

Basic Quantification : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities. Calibrate against synthetic byproducts (e.g., uncyclized intermediates) .

Advanced Metabolite Profiling : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products. For example, methaqualone metabolites with o-tolyl groups were characterized using similar workflows .

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